N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,6-difluorobenzamide
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Description
“N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,6-difluorobenzamide” is a chemical compound. It is related to other compounds such as “8-Chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl trifluoromethanesulfonate” and “8-Chloro-5,10-dihydrodibenzo[b,e][1,4]diazepin-11-one”, which are useful intermediates for the preparation of pharmaceutical actives and fine chemicals .
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of polyfluorinated dibenz[b,f][1,4]oxazepines, including derivatives similar to the compound , involves the intramolecular dehydrofluorination of polyfluoro-o-hydroxybenzylidenanilines. This process yields dibenzoxazepinones and 11-chlorodibenz[b,f][1,4]oxazepines, which serve as intermediates for further chemical transformations (Gerasimova et al., 1989). The solid support synthesis of dibenz[b,f]oxazepin-11(10H)-ones showcases the flexibility and high purity of the final products, indicating the compound's utility in creating diverse chemical libraries (Ouyang et al., 1999).
Biological Activities and Pharmacological Potential
Dibenzo[b,f][1,4]oxazepines, closely related to the compound of interest, have been studied for their influence on various pharmacological targets. For instance, they have been explored for their affinity towards histamine receptors and selected aminergic GPCRs, offering insights into their potential as therapeutic agents (Naporra et al., 2016). Additionally, the synthesis of dibenzo[b,f][1,4]oxazepin-11(10H)-ones from 2-nitrobenzoic acids highlights the compound's relevance in medicinal chemistry, particularly in the development of antidepressants and other psychotropic medications (Samet et al., 2006).
Recent Advances in Synthesis
Recent synthetic protocols for dibenzo[b,f][1,4]oxazepine derivatives underline the growing interest in these compounds due to their pharmacological activities. The review of twelve synthetic methodologies demonstrates the broad applicability and potential for creating pharmacologically active derivatives, further emphasizing the significance of compounds like N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,6-difluorobenzamide in drug discovery and development (Zaware & Ohlmeyer, 2015).
Properties
IUPAC Name |
N-(3-chloro-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-2,6-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11ClF2N2O3/c21-10-4-6-17-15(8-10)25-19(26)12-9-11(5-7-16(12)28-17)24-20(27)18-13(22)2-1-3-14(18)23/h1-9H,(H,24,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBGCPSYYVJGIQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)Cl)NC3=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11ClF2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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